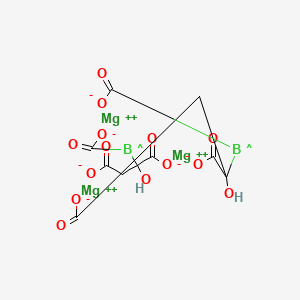
1,1,1-Trifluoro-3-methylbutan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,1,1-Trifluoro-3-methylbutan-2-amine” is a chemical compound with the molecular formula C5H10F3N . It is also known by its IUPAC name “(2R)-1,1,1-trifluoro-3-methyl-2-butanamine hydrochloride” and has a molecular weight of 177.6 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code1S/C5H10F3N.ClH/c1-3(2)4(9)5(6,7)8;/h3-4H,9H2,1-2H3;1H/t4-;/m1./s1 . This indicates that the molecule consists of a butanamine backbone with a trifluoro group attached to one of the carbon atoms . Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at 4°C . It has a molecular weight of 177.6 . The compound’s exact physical and chemical properties, such as its boiling point, density, and vapor pressure, are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Chlorination Reactions : 1,1,1-Trifluoro-2-methylbutane, closely related to 1,1,1-Trifluoro-3-methylbutan-2-amine, has been studied for its reactivity in chlorination reactions. Despite the strong electron-attracting influence of the trifluoromethyl group, chlorination of the 2-position is not notably hindered. This reaction behavior suggests potential applications in synthesizing chlorinated organic compounds (Atto & Tedder, 1982).
Synthesis of Perfluorochemicals : Research has explored the electrochemical fluorination of partly fluorinated compounds, including 1,1,1-trifluoro-2-methylbutane derivatives, for producing perfluorinated ethers. This process is significant for developing blood substitutes and other medical applications (Ono et al., 1985).
Complex Formation with Aromatic Proton Donors : Studies have investigated the complex formation of aromatic NH and OH proton donors with aliphatic amines, including derivatives of this compound. These complexes, particularly in 1:1 and 1:2 compositions, could be relevant in the development of new molecular structures and materials (Castaneda et al., 2001).
Ionic Liquids Synthesis : The synthesis of fluorine-containing ionic liquids utilizing N-alkylpyrrolidine, N-methylpiperidine, and fluorinated 1,3-diketones, including 1,1,1-trifluoro-2-methylbutane derivatives, offers insights into creating materials with low melting points and viscosities. These properties are vital for applications in electrolytes and green chemistry processes (Li et al., 2008).
Synthesis of Bis(trifluoroacetyl)ketene Acetals : Research into the trifluoroacetylation of ketene N,O-, N,S-, and S,S-acetals, including those derived from this compound, has applications in synthesizing various organic compounds. These methods have implications for the development of pharmaceuticals and specialty chemicals (Hojo et al., 1992).
Synthesis of Nonproteinogenic Amino Acids : The synthesis of enantiomerically pure trifluoroleucine, involving 1,1,1-trifluoro-2-methylbutane derivatives, highlights the potential in creating novel amino acids. Such compounds have implications in peptide synthesis and drug development (Weinges & Kromm, 1985).
Photofluorination Techniques : Liquid-phase photofluorination with elemental fluorine, applied to 1,1,1-trifluoro-2-methylbutane derivatives, offers a novel approach for synthesizing perfluorochemicals. This method is particularly effective for producing branched F-alkanes, F-ethers, and F-tert-amines (Scherer et al., 1990).
Bio-based Primary Amine Production : The Ru-catalyzed hydrogenation-decarbonylation of amino acids, including 1,1,1-trifluoro-2-methylbutane derivatives, is a sustainable method for producing bio-based primary amines. This process is crucial for developing environmentally friendly chemical processes (Verduyckt et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-3-methylbutan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N/c1-3(2)4(9)5(6,7)8/h3-4H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGUXSPKQBCCRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660170 |
Source


|
| Record name | 1,1,1-Trifluoro-3-methylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1582-18-9 |
Source


|
| Record name | 1,1,1-Trifluoro-3-methylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-2-Amino-3-methyl-1,1,1-trifluorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 2-[(3R,3aR,5aS,6S,7R,9aR,9bS)-6-(2-methoxy-2-oxoethyl)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]acetate](/img/structure/B576356.png)
![tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B576360.png)





